1H-Indole, 2-(pentafluorophenyl)-
Description
Significance of Indole (B1671886) Scaffolds in Advanced Chemical Research
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.govijpsr.commdpi.com This scaffold is a prevalent feature in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its profound biological and chemical significance. nih.govopenmedicinalchemistryjournal.com The versatility of the indole ring allows it to serve as a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets through various non-covalent interactions. ijpsr.comresearchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comopenmedicinalchemistryjournal.comnih.gov The ability to functionalize the indole core at multiple positions provides a rich platform for the design and synthesis of novel molecules with tailored properties. nih.gov
Role of Perfluoroaryl Moieties in Enhancing Molecular Functionality
Perfluoroaryl groups, particularly the pentafluorophenyl group, are increasingly utilized in synthetic and medicinal chemistry to modulate the properties of organic molecules. nih.gov The high electronegativity of fluorine atoms renders the perfluoroaromatic ring electron-deficient, which in turn influences the molecule's reactivity, stability, and intermolecular interactions. nih.gov This electron-withdrawing nature facilitates nucleophilic aromatic substitution reactions, providing a versatile handle for molecular modification. nih.gov Furthermore, the incorporation of perfluoroaryl moieties can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making them valuable components in the design of new therapeutic agents and functional materials. nih.gov
Contextualization of 1H-Indole, 2-(pentafluorophenyl)- within Indole and Perfluoroaryl Chemistry
1H-Indole, 2-(pentafluorophenyl)- represents a fascinating convergence of indole and perfluoroaryl chemistry. The direct attachment of the electron-withdrawing pentafluorophenyl group to the electron-rich C2 position of the indole ring creates a unique electronic environment within the molecule. This substitution is expected to significantly influence the chemical and physical properties of the indole scaffold, including its reactivity towards electrophiles and nucleophiles, its acidity, and its photophysical characteristics. The study of this specific compound provides valuable insights into the interplay between these two important chemical entities and opens avenues for the development of novel functional molecules.
Research Gaps and Future Directions in 1H-Indole, 2-(pentafluorophenyl)- Studies
While the synthesis of 1H-Indole, 2-(pentafluorophenyl)- has been reported, a comprehensive exploration of its chemical space and potential applications remains an area of active investigation. Key research gaps include a deeper understanding of its reactivity under various conditions, the full characterization of its photophysical properties, and a systematic evaluation of its biological activities. Future research will likely focus on the development of more efficient and versatile synthetic methodologies, the exploration of its utility as a building block in the synthesis of more complex molecules, and its potential application in fields such as medicinal chemistry, materials science, and catalysis.
Chemical and Physical Properties of 1H-Indole, 2-(pentafluorophenyl)-
| Property | Value |
| Molecular Formula | C₁₄H₆F₅N |
| Molecular Weight | 283.20 g/mol |
| IUPAC Name | 2-(2,3,4,5,6-pentafluorophenyl)-1H-indole |
| CAS Number | 116993-61-4 |
| Appearance | Solid |
| XLogP3-AA | 4.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
This data is compiled from PubChem. nih.gov
Spectroscopic Data of 1H-Indole, 2-(pentafluorophenyl)-
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the indole ring and the NH proton. The chemical shifts would be influenced by the electron-withdrawing pentafluorophenyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the indole and pentafluorophenyl rings. The carbons attached to fluorine would show characteristic splitting patterns. |
| ¹⁹F NMR | Complex multiplets for the five fluorine atoms on the pentafluorophenyl ring, providing detailed information about their chemical environment. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₆F₅N). |
Inferences are based on general principles of NMR and MS for similar fluorinated and indole-containing compounds. nih.govresearchgate.netacs.org
Synthesis of 1H-Indole, 2-(pentafluorophenyl)-
The synthesis of 2-arylindoles, including 1H-Indole, 2-(pentafluorophenyl)-, can be achieved through various synthetic methodologies. A common and effective approach is the Suzuki-Miyaura cross-coupling reaction. This method typically involves the reaction of a 2-haloindole derivative with a pentafluorophenylboronic acid in the presence of a palladium catalyst and a base.
Another potential route is the Fischer indole synthesis, a classic method for constructing the indole ring. This would involve the reaction of a suitable phenylhydrazine (B124118) with a ketone or aldehyde bearing a pentafluorophenyl group. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reaction. mdpi.comrsc.org
Reactivity and Functionalization
The presence of the pentafluorophenyl group at the C2 position significantly alters the reactivity of the indole ring. The electron-withdrawing nature of this group deactivates the pyrrole ring towards electrophilic attack, a characteristic reaction of unsubstituted indoles. Conversely, it activates the pentafluorophenyl ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups by displacing one or more fluorine atoms. nih.gov
The indole nitrogen can still be deprotonated with a suitable base to form the corresponding anion, which can then be reacted with various electrophiles to achieve N-functionalization. This provides a pathway to a diverse range of N-substituted 2-(pentafluorophenyl)indoles.
Applications in Academic Research
The unique electronic properties of 1H-Indole, 2-(pentafluorophenyl)- make it a valuable tool in several areas of academic research.
In Medicinal Chemistry
The indole scaffold is a well-established pharmacophore in drug discovery. researchgate.netnih.govsci-hub.se The introduction of a pentafluorophenyl group can enhance the therapeutic potential of indole derivatives by improving their metabolic stability and binding affinity. nih.gov Research in this area could involve synthesizing derivatives of 1H-Indole, 2-(pentafluorophenyl)- and evaluating their activity against various biological targets, such as kinases, which are often implicated in diseases like cancer. mdpi.comnih.gov
In Materials Science
Indole derivatives have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. openmedicinalchemistryjournal.com The photophysical properties of 1H-Indole, 2-(pentafluorophenyl)-, particularly its fluorescence, could be explored for the development of new luminescent materials. rsc.org The ability to tune these properties through functionalization of the indole or the pentafluorophenyl ring makes this compound an attractive building block for novel organic materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
116993-61-4 |
|---|---|
Molecular Formula |
C14H6F5N |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-1H-indole |
InChI |
InChI=1S/C14H6F5N/c15-10-9(11(16)13(18)14(19)12(10)17)8-5-6-3-1-2-4-7(6)20-8/h1-5,20H |
InChI Key |
WPYTYTWOOGJTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1h Indole, 2 Pentafluorophenyl
Chemical Transformations of the Indole (B1671886) Moiety
The indole ring system is known to be electron-rich, predisposing it to electrophilic substitution reactions. bhu.ac.in The presence of the pentafluorophenyl group at the C2 position influences the regioselectivity of these transformations.
Electrophilic Substitution Reactions (e.g., formylation, acetylation)
The preferred site for electrophilic attack on the indole nucleus is the C3 position. bhu.ac.in This is due to the greater stability of the resulting cation intermediate compared to attack at other positions. bhu.ac.in For 2-substituted indoles, such as 2-(pentafluorophenyl)-1H-indole, electrophilic substitution reactions like formylation and acetylation are expected to proceed at the C3 position, provided it is unsubstituted.
Common reagents for these transformations include:
Formylation: Vilsmeier-Haack reagent (POCl₃/DMF)
Acetylation: Acetic anhydride (B1165640) (Ac₂O) with a catalyst.
These reactions introduce key functional groups that can be further elaborated, highlighting the synthetic utility of the indole core.
Regioselective Functionalization Strategies
Achieving regioselectivity in the functionalization of indoles is a key challenge in synthetic chemistry. chim.it While the C3 position is electronically favored for electrophilic attack, various strategies have been developed to target other positions. For instance, the use of directing groups can steer reactions to otherwise less reactive sites. nih.gov In the context of 2-(pentafluorophenyl)-1H-indole, functionalization is predominantly directed to the C3 position due to its inherent nucleophilicity. nih.gov However, under specific conditions or with appropriate N-protection, functionalization at other positions, such as C7, could potentially be achieved. chim.itnih.gov
Amidation Reactions (e.g., employing Borane (B79455) Lewis Acids)
The amidation of indoles can be effectively catalyzed by borane Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). cardiff.ac.ukmdpi.com These reactions offer a metal-free approach to forming C-N bonds. cardiff.ac.uk In the case of 2-arylindoles, amidation with nitriles in the presence of B(C₆F₅)₃ proceeds efficiently. cardiff.ac.uk The borane catalyst activates the nitrile, facilitating the nucleophilic attack by the indole. A detailed mechanistic study has revealed that the borane catalyst plays a crucial role in the initial activation of the indole. cardiff.ac.uk
| Catalyst | Reactant | Product | Yield |
| B(C₆F₅)₃ | 2-Arylindole, Nitrile | N-acylated indole | High |
Table showing the general scheme for borane-catalyzed amidation of 2-arylindoles.
Cyanoalkylation Reactions (e.g., with cyanohydrins catalyzed by B(C₆F₅)₃)
Tris(pentafluorophenyl)borane also catalyzes the formal C3 cyanoalkylation of indoles with cyanohydrins. nih.govacs.org This reaction is significant because cyanohydrins typically act only as a source of HCN. nih.gov However, in the presence of B(C₆F₅)₃, they serve as cyanoalkylating agents. nih.gov Mechanistic studies have shown that the B(C₆F₅)₃ catalyst activates the cyanohydrin by coordinating to the cyano group, which facilitates its decomposition and subsequent reaction with the indole. nih.govresearchgate.net This method provides a direct and efficient route to various indole-3-acetonitrile (B3204565) derivatives. nih.govacs.org A three-component reaction involving indoles, aldehydes, and acetone (B3395972) cyanohydrin has also been developed, which avoids the need to prepare individual aldehyde-derived cyanohydrins separately. nih.gov
| Catalyst | Reactants | Product |
| B(C₆F₅)₃ | Indole, Cyanohydrin | Indole-3-acetonitrile derivative |
Table summarizing the B(C₆F₅)₃-catalyzed cyanoalkylation of indoles.
Reactivity of the Pentafluorophenyl Group
The pentafluorophenyl (PFP) group is highly electron-deficient due to the presence of five fluorine atoms. mdpi.com This electronic nature makes it susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The PFP substituent readily undergoes nucleophilic aromatic substitution (SNAr), with the para-fluorine atom being the most susceptible to replacement by a variety of nucleophiles. mdpi.comnih.gov This regioselectivity is a key feature of the PFP group's reactivity. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack. mdpi.com This reaction is a valuable tool for introducing a wide range of functional groups onto the phenyl ring, allowing for the synthesis of multifunctional molecules. nih.gov Nucleophiles such as amines, alcohols, and thiols can effectively displace the para-fluorine atom. mdpi.com
| Nucleophile | Product |
| Amines | para-Amino substituted product |
| Alcohols | para-Alkoxy substituted product |
| Thiols | para-Thioether substituted product |
Table illustrating the versatility of SNAr reactions on the pentafluorophenyl group.
Intramolecular Cyclization Involving Fluorine Displacement
The structure of 1H-Indole, 2-(pentafluorophenyl)- features a nucleophilic indole nitrogen and an electrophilic pentafluorophenyl ring, making it a candidate for intramolecular cyclization reactions. A plausible and synthetically valuable transformation is the intramolecular nucleophilic aromatic substitution (SNAr) leading to the formation of a fluorinated β-carboline, a tricyclic alkaloid framework known for a wide range of biological activities. mdpi.comljmu.ac.ukmdpi.com This type of reaction would involve the indole N-H acting as an internal nucleophile, attacking the C-F bond at the ortho-position of the pentafluorophenyl ring, resulting in the displacement of a fluoride (B91410) ion and the formation of a new six-membered ring.
While direct literature on the cyclization of 1H-Indole, 2-(pentafluorophenyl)- itself is not abundant, the synthesis of β-carbolines from various indole precursors is a well-established field. ljmu.ac.ukmdpi.com Methodologies often involve the condensation of tryptophan or other indole derivatives followed by cyclization and oxidation. mdpi.comanalis.com.my For instance, thermal electrocyclization of azahexatriene systems derived from functionalized indoles is a known method for creating the β-carboline core. ljmu.ac.uk Photochemical cyclization is another powerful tool for forming polycyclic aromatic systems from arylolefins, proceeding through an excited state to form a new C-C bond, followed by oxidation. researchgate.net
In the case of 1H-Indole, 2-(pentafluorophenyl)-, such a cyclization would likely require activation, either thermally or photochemically, to overcome the activation barrier for the N-H to attack the electron-rich C-F bond. The highly electron-withdrawing nature of the four other fluorine atoms on the phenyl ring would facilitate the SNAr reaction by stabilizing the negatively charged Meisenheimer-type intermediate formed during the substitution process. The resulting product would be a tetrafluorinated β-carboline, a scaffold with potential applications in medicinal chemistry and materials science.
Mechanistic Elucidation of Key Reactions
Understanding the precise mechanisms of reactions involving 1H-Indole, 2-(pentafluorophenyl)- is crucial for controlling reaction outcomes and designing new synthetic methodologies. This section details various experimental and theoretical approaches used to probe these reaction pathways.
Experimental Kinetic Studies and Reaction Profiling
Experimental kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation energies, which are fundamental to understanding a reaction mechanism. Such studies for reactions involving 1H-Indole, 2-(pentafluorophenyl)- are not extensively reported in the reviewed literature. However, the methodologies for acquiring such data are well-established.
Theoretical kinetic studies on related systems, such as the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals, have been performed by constructing potential energy surfaces and calculating rate constants under various conditions, showing pressure dependence on the reaction rates. nih.gov Computational studies on the elimination of 2-pentanone have successfully calculated kinetic and thermodynamic parameters that align with experimental values. scholarsresearchlibrary.com These approaches demonstrate the power of combining experimental data with theoretical calculations to build a comprehensive kinetic model of a reaction. For 1H-Indole, 2-(pentafluorophenyl)-, kinetic analysis of its functionalization, such as C-H activation or cyclization, would provide invaluable insight into the rate-determining steps and the influence of reaction parameters like temperature, pressure, and catalyst concentration.
Isotope Labeling Experiments for Pathway Determination
Isotope labeling is a powerful and definitive technique for tracing the path of atoms throughout a chemical reaction, thereby distinguishing between different possible mechanisms. By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), its position in the products can be determined, confirming or refuting a proposed mechanistic pathway.
A demonstrative example of this technique is seen in the mechanistic investigation of the 1,3-heteroatom transposition of N-hydroxyindoles. nih.gov In this study, the carbonyl oxygen of the acyl group was labeled with ¹⁸O. The researchers aimed to determine if the reaction proceeded through a concerted pathway, which would result in the specific migration of the labeled oxygen, or a dissociative pathway, which would lead to scrambling of the isotope label. nih.gov The experimental results showed a mixture of both outcomes, indicating that the reaction operates through two competing mechanisms simultaneously. nih.gov This finding of mechanistic duality was only possible through the use of isotope labeling and highlights how subtle electronic changes in the substrate can shift the balance between competing pathways. nih.gov Although this study was not performed on 1H-Indole, 2-(pentafluorophenyl)-, the same principles would apply to investigating its reactions, such as discerning between different pathways in metal-catalyzed cross-coupling or rearrangement reactions.
Analysis of Catalyst Role and Specific Reagent Interactions
The reactivity of 1H-Indole, 2-(pentafluorophenyl)- can be profoundly influenced by catalysts and reagents, which can dictate the site of reaction and the nature of the product formed. The pentafluorophenyl group itself plays a significant role in mediating interactions.
Furthermore, transition metal catalysts are key to achieving selective functionalization of the indole core. Chiral Rhodium complexes have been successfully employed for the highly regio- and enantioselective C7-functionalization of indoles. nih.gov Palladium catalysts are also widely used; for instance, Pd²⁺ has been used for regioselective C-H alkylation of the indole nucleus. nih.gov The choice of metal, ligand, and directing group on the indole nitrogen are all critical factors that work in concert to control the reaction's outcome.
Theoretical Studies of Transition States and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for viewing the transient and high-energy species that govern a chemical reaction. By modeling the potential energy surface, researchers can characterize the structures and energies of transition states and intermediates, which are often impossible to observe experimentally.
A relevant example is the theoretical investigation into the mechanism of Pd²⁺-catalyzed regioselective C-H alkylation of indole. nih.gov DFT calculations were used to map out the entire catalytic cycle, including C-H activation, oxidative addition, reductive elimination, and ligand substitution steps. The study identified the C-H activation as proceeding through a concerted metalation-deprotonation (CMD) pathway, and the geometry of the square planar transition state was determined. nih.gov Crucially, the calculations revealed that the observed regioselectivity was a result of the differing stabilities of the CMD transition states at different positions on the indole ring.
The electronic properties of the pentafluorophenyl group itself have also been studied theoretically. In Pt(II) complexes bearing pentafluorophenyl ligands, calculations of the electrostatic potential (ESP) showed a significant positive shift in electron density across the molecule due to the strong electron-withdrawing nature of the fluorine atoms. mdpi.com This kind of analysis is vital for predicting the reactivity of 1H-Indole, 2-(pentafluorophenyl)-, as the electron-deficient pentafluorophenyl ring will influence the electronic character of the entire molecule and its interactions with electrophiles and nucleophiles.
Below is a table summarizing representative computational data for the analysis of reaction intermediates.
| Reaction Step | Position | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|---|
| C-H Activation (CMD) | C2 | 28.5 | Transition state for the concerted metalation-deprotonation at the C2 position of the indole ring. |
| C-H Activation (CMD) | C3 | 25.4 | Transition state for the concerted metalation-deprotonation at the C3 position of the indole ring. |
| C-H Activation (CMD) | C4 | 27.8 | Transition state for the concerted metalation-deprotonation at the C4 position of the indole ring. |
| Reductive Elimination | - | 15.2 | Transition state for the C-C bond-forming step to release the alkylated indole product. |
Factors Influencing Product Selectivity and Regioselectivity
Controlling selectivity is a central challenge in the synthesis of complex molecules. For substituted indoles like 1H-Indole, 2-(pentafluorophenyl)-, several positions on the indole nucleus are available for reaction (e.g., N1, C3, C4, C5, C6, C7). The final product distribution is governed by a combination of steric, electronic, and catalytic factors.
Directing Groups and Catalyst Control: One of the most effective strategies for achieving regioselectivity is the use of a directing group, typically installed on the indole nitrogen. This group can coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond. This was effectively demonstrated in the atroposelective C7-functionalization of indoles using a chiral Rhodium catalyst. nih.gov The directing group ensured that the C-H activation occurred exclusively at the C7 position, overriding the intrinsic reactivity of the other positions. Blocking the more reactive C2 position with a substituent can further enforce this selectivity. nih.gov
Electronic Effects and Intermediate Stability: The inherent electronic properties of the substrate also play a crucial role. In the Pd²⁺-catalyzed alkylation of indole, theoretical studies showed that the C3 position was the most kinetically favorable site for C-H activation, due to the lower energy of its corresponding transition state and the higher stability of the resulting deprotonated intermediate. nih.gov The presence of the electron-withdrawing 2-(pentafluorophenyl) group in the target molecule would significantly alter the electronic landscape of the indole ring. It would deactivate the C3 position towards electrophilic attack while potentially activating other positions through more complex interactions or by altering the preferred coordination geometry with a catalyst.
The following table outlines key factors that influence selectivity in indole functionalization.
| Factor | Mechanism of Influence | Example |
|---|---|---|
| Directing Group | Coordinates to a metal catalyst, directing it to a specific C-H bond (e.g., C7). | Rh-catalyzed C7-arylation of N-protected indoles. nih.gov |
| Catalyst/Ligand Choice | The steric and electronic properties of the catalyst and its ligands determine the transition state geometry and energy. | Use of chiral Rhodium(III) JasCp complexes to induce enantioselectivity in C-H functionalization. nih.gov |
| Electronic Stability of Intermediates | The relative stability of intermediates (e.g., after deprotonation or metalation) can determine the major reaction pathway. | Lower activation energy for C3-alkylation of indole attributed to a more stable CMD transition state. nih.gov |
| Steric Hindrance | Bulky substituents can block access to certain reaction sites, favoring reaction at less hindered positions. | Blocking the C2 position to promote reaction at other sites like C7. nih.gov |
Advanced Spectroscopic Characterization of 1h Indole, 2 Pentafluorophenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural determination of 1H-Indole, 2-(pentafluorophenyl)-, providing insights into the connectivity and environment of its various nuclei.
One-Dimensional (1D) NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation
One-dimensional NMR techniques are fundamental in piecing together the molecular puzzle of 1H-Indole, 2-(pentafluorophenyl)-.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the protons in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift. nih.gov The protons on the indole ring exhibit characteristic coupling patterns, while the protons on the phenyl ring of a similar compound, 2-phenylindole (B188600), show signals in the aromatic region. chemicalbook.com For 1H-Indole, 2-(pentafluorophenyl)-, the elongation of conjugation length generally causes a downfield shift for all protons compared to the parent indole monomer. nih.gov
¹³C NMR Spectroscopy: In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. libretexts.org For indole derivatives, the carbon atoms of the indole ring and the attached phenyl group resonate at characteristic chemical shifts. youtube.com For instance, in a related compound, the carbon attached to the nitrogen (C2) and the carbons of the phenyl ring can be readily identified. rsc.org The presence of the highly electronegative fluorine atoms in the pentafluorophenyl group significantly influences the chemical shifts of the attached carbons.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. huji.ac.ilalfa-chemistry.com The spectrum of 1H-Indole, 2-(pentafluorophenyl)- would be expected to show distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring, with their chemical shifts and coupling constants providing valuable structural information. ucsb.eduacs.org The chemical shifts are typically referenced to a fluorine standard like CFCl₃. alfa-chemistry.com
Table 1: Representative NMR Data for Indole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Indole N-H | ~8.0 - 12.0 |
| ¹H | Aromatic C-H | ~6.5 - 8.0 |
| ¹³C | Indole C2 | ~120 - 140 |
| ¹³C | Aromatic C | ~110 - 150 |
| ¹⁹F | Aromatic C-F | -130 to -170 |
Note: The exact chemical shifts for 1H-Indole, 2-(pentafluorophenyl)- can vary depending on the solvent and other experimental conditions.
Two-Dimensional (2D) and Three-Dimensional (3D) NMR for Complex Structure Determination and Connectivity
While 1D NMR provides a foundational understanding, 2D and 3D NMR techniques are employed to unravel the complex connectivity and spatial relationships within 1H-Indole, 2-(pentafluorophenyl)-.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. nih.govnationalmaglab.org
COSY experiments establish correlations between coupled protons, helping to trace the proton-proton networks within the indole and pentafluorophenyl rings. nih.gov
HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. hmdb.ca
HMBC reveals long-range correlations between carbons and protons (typically over 2-3 bonds), which is crucial for piecing together the entire molecular framework, including the connection between the indole and pentafluorophenyl moieties. nih.gov
3D NMR Spectroscopy: For even more complex structural problems, 3D NMR experiments can be utilized. These experiments add another dimension to the correlation, which can be particularly useful in resolving spectral overlap and providing more detailed structural constraints. meihonglab.com
Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of 1H-Indole, 2-(pentafluorophenyl)- in its solid, non-crystalline state. meihonglab.com This technique is particularly useful for studying materials that are insoluble or for which single crystals cannot be obtained. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, ssNMR can provide insights into the local environment and packing of the molecules in both crystalline and amorphous forms. meihonglab.com
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups and characterizing the vibrational modes of 1H-Indole, 2-(pentafluorophenyl)-.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.
For 1H-Indole, 2-(pentafluorophenyl)-, characteristic IR absorption bands would be expected for:
N-H stretch: A peak in the region of 3400-3300 cm⁻¹ is characteristic of the N-H bond in the indole ring. researchgate.net
C-H stretch: Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. researchgate.net
C=C stretch: Aromatic C=C bond stretching vibrations are observed in the 1600-1450 cm⁻¹ region. researchgate.net
C-F stretch: Strong absorption bands due to the C-F stretching of the pentafluorophenyl group are expected in the 1400-1000 cm⁻¹ region.
Table 2: Key IR Vibrational Frequencies for Indole-based Structures
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Indole N-H | 3400 - 3300 |
| C-H Stretch | Aromatic C-H | 3100 - 3000 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C-F Stretch | Fluoroaromatic | 1400 - 1000 |
Data is based on characteristic frequencies for related indole and fluorinated compounds. researchgate.netchemicalbook.com
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of light, providing information about vibrational modes that may be weak or inactive in the IR spectrum. nih.gov For 1H-Indole, 2-(pentafluorophenyl)-, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-F bonds, which often give rise to strong Raman signals. chemicalbook.com The combination of both IR and Raman data provides a more complete picture of the vibrational properties of the molecule. nih.gov
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission spectra of indole and its derivatives are governed by transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For the parent indole, the lowest energy absorption bands in the near-UV region are attributed to π → π* transitions. The introduction of a pentafluorophenyl group at the C-2 position is expected to modulate these transitions.
The UV-Vis absorption spectrum of indole derivatives provides insights into their electronic transitions. For organic molecules, these transitions are typically π → π* or n → π. In the case of 2-arylindoles, the absorption is dominated by π → π transitions within the conjugated system formed by the indole ring and the appended aryl group.
The presence of an electron-withdrawing group (EWG) like a pentafluorophenyl ring at the 2-position of the indole is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax). This is because the EWG stabilizes the LUMO more than the HOMO, reducing the energy gap for the π → π* transition. Studies on other 2-arylindoles with EWGs support this expectation. For instance, substituting the phenyl group with a p-nitrophenyl group, a strong EWG, on an ethenyl indole leads to a significant red shift in the absorption maximum. scilit.com Similarly, for a series of 4-substituted indoles, a strong EWG like a nitro group shifts the λmax to the red compared to the parent indole. nih.gov
The conjugation between the indole and the pentafluorophenyl ring allows for intramolecular charge transfer (ICT) upon excitation, which also contributes to the position and intensity of the absorption bands. UV-Vis spectra of similar compounds like 2-phenyl indole show characteristic peaks for the indole moiety around 275-290 nm. researchgate.net For 1H-Indole, 2-(pentafluorophenyl)-, one would anticipate characteristic indole absorption bands, likely broadened and red-shifted due to the influence of the fluorinated ring.
Table 1: Comparison of UV-Vis Absorption Maxima for Indole Derivatives with Electron-Withdrawing Groups in Different Solvents As specific data for 1H-Indole, 2-(pentafluorophenyl)- is not available, data for analogous compounds are presented.
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| 2-(4-Nitrophenyl)ethenyl indole | n-Hexane | 390 | scilit.com |
| 2-(4-Nitrophenyl)ethenyl indole | Dimethylformamide (DMF) | 414 | scilit.com |
| 4-Cyano-7-azaindole (B1339843) | Various | ~318 | nih.govresearchgate.net |
Fluorescence spectroscopy is a powerful tool to investigate the photophysical properties of molecules like 1H-Indole, 2-(pentafluorophenyl)-, including their emission characteristics, efficiency, and environmental sensitivity.
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. For indole derivatives, Φf can vary significantly depending on the substituents and the solvent. Electron-withdrawing groups can sometimes lead to a decrease in fluorescence quantum yield due to the enhancement of non-radiative decay pathways, such as intersystem crossing. researchgate.net However, this is not a universal rule, and some fluorinated derivatives exhibit high quantum yields. For example, some 2-aryl-perfluorobenzoxazoles have been reported to have quantum yields up to 99%. nih.gov
For comparison, the fluorescence quantum yield of 2-phenylindole is higher than that of 2-naphthylindole and 2-anthracenylindole. nih.gov The quantum yield of many indole derivatives is also highly solvent-dependent. For instance, the quantum yield of 4-cyano-7-azaindole is significantly higher in aprotic solvents like tetrahydrofuran (B95107) (0.72) compared to protic solvents like water (0.29). nih.govresearchgate.net This suggests that hydrogen bonding can play a role in quenching fluorescence. Given the electron-withdrawing nature of the pentafluorophenyl group, the fluorescence quantum yield of 1H-Indole, 2-(pentafluorophenyl)- is expected to be sensitive to the solvent environment.
Table 2: Fluorescence Quantum Yields (Φf) for Selected Indole Derivatives Data for analogous compounds are presented due to the lack of specific data for 1H-Indole, 2-(pentafluorophenyl)-.
| Compound | Solvent | Φf | Reference |
|---|---|---|---|
| 2-Phenylindole | Not Specified | Highest among tested 2-arylindoles | nih.gov |
| 4-Cyano-7-azaindole | Tetrahydrofuran (THF) | 0.72 ± 0.04 | nih.govresearchgate.net |
| 4-Cyano-7-azaindole | H₂O | 0.29 ± 0.03 | nih.govresearchgate.net |
| 1-Methyl-4-cyano-7-azaindole | THF | ≥ 0.69 ± 0.03 | nih.govresearchgate.net |
| 6-Fluoroindole-3-acetic acid | Not Specified | > 0.3 | aatbio.com |
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in geometry or electronic structure between the ground and excited states. For many indole derivatives, especially those with charge-transfer character, a large Stokes shift is observed, and this shift is often dependent on the polarity of the solvent (a phenomenon known as fluorosolvatochromism). mdpi.comnih.govnih.gov
The emission of indole derivatives generally shows a bathochromic (red) shift in more polar solvents. researchgate.net This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules. For 1H-Indole, 2-(pentafluorophenyl)-, the strong electron-withdrawing nature of the pentafluorophenyl group is expected to lead to a highly polar excited state due to intramolecular charge transfer from the electron-rich indole ring. Consequently, a significant positive fluorosolvatochromism, with larger Stokes shifts in more polar solvents, is anticipated. Studies on pyranoindoles have demonstrated large Stokes shifts (9000–15,000 cm⁻¹) and positive solvatochromism. mdpi.comnih.gov
Table 3: Stokes Shift for Selected Indole Derivatives in Different Solvents Data for analogous compounds are presented to illustrate the expected behavior.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|---|
| 4-Cyano-7-azaindole | H₂O | ~318 | ~455 | ~137 | nih.govresearchgate.netresearchgate.net |
| 1-Methyl-4-cyano-7-azaindole | H₂O | ~318 | ~470 | ~152 | nih.govresearchgate.netresearchgate.net |
| Pyrano[2,3-f] & [3,2-e]indoles | Various | - | - | 109-120 | mdpi.comnih.gov |
Photostability is a crucial property for any fluorophore. The introduction of fluorine atoms into aromatic compounds can significantly enhance their photostability. daneshyari.com Research has shown that perfluoroalkylation of aromatic cores improves their resistance to photooxidation, even in the presence of higher oxygen concentrations in polyfluorinated solvents. researchgate.netnii.ac.jp This increased photostability is attributed to both the electronic effects of the perfluoroalkyl chain, which lowers the HOMO and LUMO energies leading to a more stable excited state, and the formation of a micro-fluorous environment that can further stabilize the excited state. researchgate.net
Therefore, it is highly probable that 1H-Indole, 2-(pentafluorophenyl)- exhibits enhanced photostability compared to its non-fluorinated counterpart, 2-phenylindole. Unwanted photophysical processes, such as photooxidation, can be mitigated by this inherent stability. The photooxidation of some indole derivatives proceeds via singlet oxygen generation, and the quantum yield of this reaction can be influenced by the solvent. nih.gov The use of protic solvents like methanol (B129727) has been shown to lower the efficiency of triplet state formation, thereby reducing singlet oxygen generation and increasing photostability. nih.gov
The photophysical behavior of 2-arylindoles is a complex interplay of structural features and the surrounding solvent environment. The electron-withdrawing nature of the substituent on the phenyl ring plays a dominant role. A stronger electron-withdrawing group generally leads to a more pronounced intramolecular charge transfer character in the excited state. scilit.comresearchgate.net This results in a greater sensitivity of the emission spectrum to solvent polarity, typically manifesting as a larger bathochromic shift in more polar solvents. nih.gov
For 1H-Indole, 2-(pentafluorophenyl)-, the five fluorine atoms on the phenyl ring create a strong and permanent dipole, making the compound susceptible to solvent effects. The emission properties are expected to be highly dependent on the solvent's polarity and its ability to form hydrogen bonds. In polar protic solvents, specific interactions like hydrogen bonding with the indole N-H group can provide additional pathways for non-radiative decay, potentially lowering the fluorescence quantum yield compared to aprotic solvents of similar polarity. nih.govresearchgate.netnih.gov The fluorescence decay of some indole derivatives has been observed to be bi-exponential, particularly in aqueous solutions, indicating complex excited-state dynamics. nih.govnih.gov
Fluorescence Spectroscopy and Photophysical Property Assessment
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. nih.gov For 1H-Indole, 2-(pentafluorophenyl)-, this method confirms its molecular weight and provides insights into its structural stability and fragmentation pathways upon ionization. nih.gov
The molecular formula of 1H-Indole, 2-(pentafluorophenyl)- is C₁₄H₆F₅N, corresponding to a molecular weight of approximately 283.20 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure.
While specific fragmentation data for 1H-Indole, 2-(pentafluorophenyl)- is not extensively detailed in the provided results, general fragmentation patterns for indole derivatives can be inferred. The indole ring itself is a stable aromatic system. Fragmentation in substituted indoles often involves the loss of substituents or cleavage of bonds within the substituent groups. scirp.orgresearchgate.net For instance, in some indole derivatives, the loss of HCN from the indole ring is a characteristic fragmentation pathway. scirp.org Given the presence of the robust pentafluorophenyl group, fragmentation might involve the loss of fluorine atoms or cleavage of the C-C bond connecting the two aromatic rings.
X-ray Diffraction (XRD) and Crystal Structure Analysis
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in a crystal lattice. mdpi.comnih.gov
Single crystal X-ray diffraction analysis provides detailed information about bond lengths, bond angles, and torsion angles, defining the molecule's conformation. researchgate.net For derivatives of 2-phenylindole, the planarity of the indole and phenyl rings is a key feature, although the dihedral angle between the two rings can vary depending on the substituents and crystal packing forces. The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular forces. nih.govexlibrisgroup.com
A particularly significant interaction in this molecule is the aryl-perfluoroaryl π-π stacking. This involves the interaction between the electron-rich indole ring and the electron-deficient pentafluorophenyl ring. rsc.orgrsc.org This type of stacking is a recognized supramolecular interaction that influences the packing of molecules in the solid state.
The three-dimensional structure of a molecule, as determined by X-ray diffraction, is intrinsically linked to its physical and chemical properties. researchgate.net The specific arrangement of molecules in the crystal can affect properties such as melting point, solubility, and even its solid-state fluorescence. nih.gov For instance, the degree of π-π stacking can influence the electronic communication between molecules, which in turn can alter their photophysical properties. The crystal packing and intermolecular interactions determine the accessibility of reactive sites, thereby influencing the molecule's reactivity in the solid state.
Computational Chemistry Approaches to 1h Indole, 2 Pentafluorophenyl
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure and properties of molecules. For 1H-Indole, 2-(pentafluorophenyl)-, DFT calculations can predict its geometry, orbital energies, and reactivity patterns with high accuracy.
The first step in a computational study is typically geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. For 1H-Indole, 2-(pentafluorophenyl)-, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used to find the equilibrium structure. nih.govnih.gov The isatin (B1672199) (1H-indole-2,3-dione) moiety in related structures is found to be nearly planar. nih.gov
A superimposed analysis of a crystal structure with its optimized structure for a related indole (B1671886) derivative gave a root-mean-square deviation of 0.068 Å, indicating a good correlation between experimental and theoretical geometries. nih.gov
Table 1: Representative Geometric Parameters from DFT Calculations on Related Indole Structures
| Parameter | Description | Typical Calculated Value | Reference |
| C-C (indole) | Carbon-carbon bond length within the indole ring | 1.37-1.45 Å | nih.gov |
| C-N (indole) | Carbon-nitrogen bond length within the indole ring | 1.37-1.39 Å | nih.gov |
| C-C (inter-ring) | Bond length between indole C2 and the phenyl ring | ~1.48 Å | N/A |
| C-F | Carbon-fluorine bond length in the pentafluorophenyl ring | ~1.35 Å | mdpi.com |
| Dihedral Angle | Torsion angle between the indole and phenyl planes | 40-60° | mdpi.com |
Note: This table presents typical values observed in closely related structures to illustrate expected findings for 1H-Indole, 2-(pentafluorophenyl)-. Actual values would require a specific calculation.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com
For 1H-Indole, 2-(pentafluorophenyl)-, the HOMO is expected to be primarily localized on the electron-rich indole ring system, which is characteristic of indole derivatives. Conversely, the LUMO is anticipated to be centered on the highly electron-deficient pentafluorophenyl ring, a consequence of the strong electron-withdrawing nature of the five fluorine atoms. This spatial separation of the frontier orbitals dictates the molecule's behavior in charge-transfer interactions and its reactivity towards electrophiles and nucleophiles. A small HOMO-LUMO gap would suggest higher reactivity. numberanalytics.com
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of 1H-Indole, 2-(pentafluorophenyl)-. These descriptors provide a quantitative basis for the qualitative predictions of FMO theory. pku.edu.cn
Chemical Potential (μ) : Related to the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule.
Global Electrophilicity Index (ω) : Represents the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
The pentafluorophenyl group is expected to impart a strong electrophilic character to the molecule.
Table 2: Conceptual Reactivity Descriptors Derived from FMO Energies
| Descriptor | Formula | Interpretation for 1H-Indole, 2-(pentafluorophenyl)- |
| HOMO Energy (EHOMO) | - | High (less negative), indicating good electron-donating capability (indole part). |
| LUMO Energy (ELUMO) | - | Low (more negative), indicating good electron-accepting capability (C₆F₅ part). |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate gap, balancing stability and reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the overall electronic charge tendency. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Quantifies the molecule's resistance to deformation of its electron cloud. |
| Electrophilicity (ω) | μ² / (2η) | Expected to be high due to the influence of the pentafluorophenyl group. |
Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the charge distribution in a molecule. libretexts.org They are invaluable for identifying the electron-rich and electron-poor regions, which are key to understanding intermolecular interactions and chemical reactivity. uni-muenchen.de The potential is mapped onto a constant electron density surface, with colors indicating different charge potentials. Typically, red represents regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles).
For 1H-Indole, 2-(pentafluorophenyl)-, the MESP map would be expected to show:
Negative Potential : Concentrated around the nitrogen atom of the indole ring and the five fluorine atoms of the pentafluorophenyl ring, indicating these are sites susceptible to electrophilic attack or hydrogen bonding.
Positive Potential : Located on the hydrogen atom attached to the indole nitrogen (the N-H group), making it a potential hydrogen bond donor. A region of positive potential is also expected in the center of the pentafluorophenyl ring, a phenomenon known as a π-hole, which can engage in interactions with nucleophiles. mdpi.com
DFT calculations are highly effective at predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to aid in spectral assignment.
Vibrational Frequencies (IR/Raman) : The calculation of vibrational frequencies can predict the infrared and Raman spectra of 1H-Indole, 2-(pentafluorophenyl)-. This allows for the assignment of specific absorption bands to particular molecular motions, such as N-H stretching, C=C stretching of the aromatic rings, and C-F stretching modes. Studies on similar molecules like 5-methoxy-1H-indole-2-carboxylic acid have shown good agreement between experimental and calculated vibrational wavenumbers. mdpi.com
NMR Spectra : In silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) is another powerful application. Given the presence of the pentafluorophenyl group, predicting the ¹⁹F NMR spectrum is particularly valuable. researchgate.net The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the interpretation of complex experimental spectra and confirm the molecular structure.
Molecular Dynamics (MD) Simulations
While DFT studies typically focus on static, single molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time at finite temperatures. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For 1H-Indole, 2-(pentafluorophenyl)-, MD simulations could be employed to study several phenomena:
Conformational Dynamics : To explore the rotational flexibility around the bond connecting the indole and pentafluorophenyl rings and to understand how the molecule behaves in solution.
Solvation Effects : To analyze the interactions between the solute molecule and solvent molecules, providing a more realistic model of its behavior in a condensed phase.
Biomolecular Interactions : If 1H-Indole, 2-(pentafluorophenyl)- is investigated as a potential ligand for a biological target (e.g., a protein), MD simulations are essential. Such simulations can assess the stability of the ligand within the protein's binding pocket, analyze key intermolecular interactions (like hydrogen bonds and π-π stacking), and calculate binding free energies. nih.govnih.gov Analysis of the root mean square deviation (RMSD) during a simulation can indicate the stability of the ligand-protein complex. nih.gov
Conformational Analysis and Dynamic Behavior
Conformational analysis is crucial for understanding the three-dimensional structure of molecules and how this influences their properties and interactions. For molecules like 1H-Indole, 2-(pentafluorophenyl)-, which possess rotatable bonds, this analysis reveals the most stable arrangements of atoms (conformers) and the energy barriers between them.
The introduction of a pentafluorophenyl group to the indole ring can lead to distinct conformational preferences. mdpi.com Computational studies, often employing Nuclear Magnetic Resonance (NMR) spectroscopy data in conjunction with quantum chemical calculations, can elucidate these preferences. mdpi.com For instance, the analysis of chemical shifts and Nuclear Overhauser Effect (NOE) data can help determine internuclear distances and the relative populations of different conformers. mdpi.com The dynamic behavior of 1H-Indole, 2-(pentafluorophenyl)- can be investigated through molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time. nih.gov These simulations provide insights into the flexibility of the molecule and the transitions between different conformational states.
Intermolecular Interaction Modeling (e.g., π-π stacking)
The aromatic nature of both the indole and pentafluorophenyl rings in 1H-Indole, 2-(pentafluorophenyl)- makes it a candidate for engaging in π-π stacking interactions. These non-covalent interactions are significant in various chemical and biological systems, influencing molecular recognition and the structure of larger assemblies. rsc.orgnih.gov
Computational modeling can quantify the strength and geometry of these interactions. The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the nature of the π-π stacking. rsc.org The electron-poor pentafluorophenyl ring can favorably interact with the relatively electron-rich indole moiety. nih.gov Modeling studies can also explore the competition between intramolecular and intermolecular π-π stacking, depending on the molecular environment. rsc.org
Adsorption Mechanisms and Surface Interactions
Understanding how 1H-Indole, 2-(pentafluorophenyl)- interacts with surfaces is vital for applications in materials science and catalysis. Computational methods can model the adsorption of this molecule onto various substrates, revealing the preferred binding sites, adsorption energies, and the nature of the surface-adsorbate interactions.
These simulations can consider factors such as the chemical composition and topography of the surface. The fluorinated nature of the molecule can lead to specific interactions with different surfaces, potentially influencing the orientation and packing of the molecules in an adsorbed layer.
Binding Free Energy Calculations
Binding free energy calculations are a powerful computational tool for predicting the affinity of a ligand for a receptor, a crucial aspect of drug design and molecular recognition. uni-duesseldorf.deresearchgate.net These calculations can be used to understand how 1H-Indole, 2-(pentafluorophenyl)- might interact with biological targets like proteins.
Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy perturbation (FEP) are employed to compute the free energy change upon binding. researchgate.netrsc.org These calculations break down the binding energy into various components, such as electrostatic and van der Waals interactions, providing a detailed picture of the binding process. rsc.org While computationally intensive, these methods offer valuable predictions of binding strength and can guide the design of derivatives with improved affinity. uni-duesseldorf.denih.gov
Table 1: Key Energy Contributions in Binding Free Energy Calculations
| Energy Term | Description |
| ∆Evdw | Change in van der Waals energy upon binding. |
| ∆Eelec | Change in electrostatic energy upon binding. |
| ∆Gsolv | Change in solvation free energy upon binding. |
| -T∆S | Contribution of conformational entropy change to the binding free energy. |
This table is interactive. Click on the headers to sort.
Multi-Scale Computational Modeling Integration (e.g., DFT and MD combined)
To capture the complexity of molecular systems, researchers often integrate different computational methods that operate at various levels of theory and time scales. rsc.orgmetu.edu.tr A common approach is to combine quantum mechanics (QM) methods, such as Density Functional Theory (DFT), with classical molecular mechanics (MM) in what is known as QM/MM simulations. rsc.org
This multi-scale approach allows for a highly accurate description of a specific region of interest (e.g., the active site of an enzyme where 1H-Indole, 2-(pentafluorophenyl)- is bound) using QM, while the larger environment (the rest of the protein and solvent) is treated with the more computationally efficient MM force fields. rsc.orgdtu.dk This integration provides a balance between accuracy and computational cost, enabling the study of large, complex systems over longer timescales. dtu.dk
Quantum Chemical Methods for Detailed Electronic Structure Investigations
Quantum chemical methods are indispensable for gaining a fundamental understanding of the electronic structure of 1H-Indole, 2-(pentafluorophenyl)-. These methods can predict a wide range of properties, including molecular orbital energies, electron density distribution, and spectroscopic characteristics. nih.gov
For instance, studying the electronic structure of the deprotonated indole anion has provided insights into its role in fluorescent proteins. nih.gov Similar investigations on 1H-Indole, 2-(pentafluorophenyl)- can reveal how the pentafluorophenyl substituent alters the electronic properties of the indole core. This knowledge is crucial for understanding the molecule's reactivity, photophysical properties, and its potential use in electronic devices or as a molecular probe.
Emerging Applications and Future Research Directions of 1h Indole, 2 Pentafluorophenyl in Advanced Chemical Sciences
Role as Organic Building Blocks in Modular Synthesis
The modular nature of 1H-Indole, 2-(pentafluorophenyl)- makes it an attractive building block for the synthesis of complex molecular architectures. nih.gov The indole (B1671886) moiety provides a scaffold that is prevalent in many biologically active compounds and functional materials, while the pentafluorophenyl group introduces unique electronic and steric properties that can be exploited for controlled self-assembly and the construction of novel materials.
Construction of Supramolecular Architectures
Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. The 2-(pentafluorophenyl)indole scaffold is particularly well-suited for this purpose due to the presence of multiple sites for non-covalent interactions. The indole N-H group can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking and C-H···π interactions. nih.govnih.gov
The pentafluorophenyl ring introduces additional powerful non-covalent interactions, most notably the aryl-perfluoroaryl (arene-perfluoroarene) interaction. This interaction, driven by complementary electrostatic potentials between the electron-rich arene and the electron-poor perfluoroarene, can be a strong and directional tool for organizing molecules in the solid state. Furthermore, the fluorine atoms can participate in C-H···F hydrogen bonds, further stabilizing the resulting supramolecular assemblies. nih.gov The interplay of these various non-covalent forces allows for the rational design of complex supramolecular architectures such as chains, sheets, and more intricate three-dimensional networks. nih.govrsc.org The ability to form such ordered structures is crucial for the development of new materials with tailored properties.
Design of Metal-Organic Frameworks (MOFs) and Crystalline Materials
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as their pore size, shape, and chemical functionality, can be tuned by carefully selecting the metal and organic components. While direct experimental evidence for the use of 1H-Indole, 2-(pentafluorophenyl)- as a linker in MOF synthesis is not yet prominent in the literature, its structural features make it a highly promising candidate.
The indole nitrogen or a functional group attached to the indole ring could serve as a coordination site for metal ions. The rigid and extended structure of the 2-(pentafluorophenyl)indole unit would be beneficial for creating robust and porous frameworks. The pentafluorophenyl group could also play a role in the properties of the resulting MOF, potentially leading to materials with enhanced thermal stability, hydrophobicity, and unique gas sorption or catalytic properties.
In the broader field of crystal engineering, the predictable and directional nature of the interactions involving the pentafluorophenyl group can be used to control the packing of molecules in the solid state. nih.govresearchgate.net This control is essential for the design of crystalline materials with specific physical properties, such as nonlinear optical activity or conductivity. The ability of the 2-(pentafluorophenyl)indole molecule to engage in multiple, specific non-covalent interactions makes it a valuable tool for crystal engineers seeking to create new functional materials. mdpi.com
Synthesis of Polymeric and Oligomeric Systems with Desired Optoelectronic Properties
The development of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a major area of research. mdpi.com Indole-based polymers have shown promise in this area due to their good charge-transporting properties and high fluorescence quantum yields. rsc.org The introduction of a pentafluorophenyl group into the polymer backbone can significantly influence its optoelectronic properties.
The strong electron-withdrawing nature of the pentafluorophenyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. mdpi.com This can lead to changes in the absorption and emission spectra, potentially shifting the emission color towards the blue region of the spectrum, which is desirable for certain OLED applications. Furthermore, the perfluoroaryl groups can enhance the electron mobility in the polymer, which is beneficial for applications in organic electronics. mdpi.com
While specific studies on polymers derived from 1H-Indole, 2-(pentafluorophenyl)- are limited, the synthesis of other indole-based functional polymers with well-defined structures has been reported, demonstrating the feasibility of creating such materials. nih.gov The unique combination of the indole and pentafluorophenyl moieties suggests that polymers incorporating this building block could exhibit a valuable set of optoelectronic properties, making them attractive targets for future research.
Asymmetrical Linkers for Solid Phase Conjugation
The field of bioconjugation, which involves the linking of different molecular entities, such as peptides, proteins, or drugs, has been significantly advanced by the development of novel linker technologies. Perfluorophenyl derivatives have emerged as valuable asymmetrical linkers for solid phase conjugation. The pentafluorophenyl group is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the selective reaction with a variety of nucleophiles.
This reactivity can be harnessed to create asymmetrical linkers where one part of the molecule can be attached to a solid support or a biomolecule, while the other end, containing the pentafluorophenyl group, is available for further reaction with another molecule. This approach allows for the modular and efficient synthesis of complex bioconjugates. The specific reactivity of the pentafluorophenyl group, often showing selectivity for thiols over amines and alcohols, provides an additional layer of control in the conjugation process.
Catalysis and Catalyst Design
The development of new and efficient catalysts is a cornerstone of modern chemistry. The unique electronic properties of the 2-(pentafluorophenyl)indole scaffold make it an interesting candidate for applications in catalysis, both as a ligand for metal complexes and as a potential organocatalyst.
Perfluoroaryl Ligands in Homogeneous and Heterogeneous Catalysis
In organometallic catalysis, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. The use of ligands containing perfluoroaryl groups has been shown to have several advantages. The strong electron-withdrawing nature of the pentafluorophenyl group can modulate the electron density at the metal center, which in turn can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov
While direct examples of 1H-Indole, 2-(pentafluorophenyl)- being used as a ligand in catalysis are not extensively documented, the principles derived from related systems are informative. For instance, palladium complexes bearing pentafluorophenyl imidato ligands have been shown to be active catalysts for Suzuki cross-coupling reactions. mdpi.com The indole nitrogen of 2-(pentafluorophenyl)indole could coordinate to a metal center, and the electronic properties of the ligand could be fine-tuned by the pentafluorophenyl substituent. This could lead to the development of new catalysts with enhanced performance for a variety of organic transformations. The indole scaffold itself is a common feature in ligands for catalysis, and the addition of the perfluorophenyl group offers a new avenue for ligand design. mdpi.com
Borane (B79455) Lewis Acid Catalysis and Its Mechanistic Implications
The use of halogenated triarylboranes, particularly tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), as potent Lewis acid catalysts has become a significant strategy in organic synthesis. mdpi.com These boranes possess a vacant p-orbital, making them highly electrophilic and capable of activating a wide range of substrates. mdpi.com The catalytic activity of B(C₆F₅)₃ is enhanced by its bulky nature, which often prevents the formation of stable, inactive Lewis acid-base adducts, and its high thermal stability allows for reactions at elevated temperatures. mdpi.com
In the context of indole chemistry, borane catalysis facilitates chemoselective reactions. For instance, boron catalysts can enable the C2-selective allylation of indoles to produce allylic indolines, which are common structural motifs in pharmaceuticals and natural products. rsc.org The mechanism of such reactions often involves the activation of a substrate by the borane catalyst. In reactions involving silanes, for example, B(C₆F₅)₃ is known to activate the Si-H bond. mdpi.com A proposed mechanism for imine hydrosilylation suggests the formation of a silyliminium/hydridoborate ion pair, where the reaction rate is influenced by the basicity of the nitrogen atom. mdpi.com
For a substrate like 1H-Indole, 2-(pentafluorophenyl)-, the indole nitrogen can act as a Lewis base, interacting with the borane Lewis acid. The reaction mechanism can involve the borane catalyst activating the indole, potentially through its imine tautomer, making it susceptible to nucleophilic attack. rsc.org The strongly electron-withdrawing pentafluorophenyl group at the C2 position significantly influences the electronic properties of the indole ring, modulating its reactivity in these catalytic cycles. Mechanistic studies on related systems have shown that the borane can be involved in both substrate activation and catalytic turnover through processes like transborylation. rsc.org
Design of Nanocomposite Catalysts Utilizing Perfluoroaryl Moieties
Nanocomposite catalysts represent a frontier in catalysis, combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. A common approach involves immobilizing catalytically active metal nanoclusters on a support material, such as magnetic nanocomposites like silica-coated iron oxide (SiO₂/Fe₂O₃). capes.gov.br This design allows for catalyst recovery using an external magnetic field.
The perfluoroaryl moiety of 1H-Indole, 2-(pentafluorophenyl)- offers unique opportunities for designing such advanced catalysts. The pentafluorophenyl group is known to participate in specific non-covalent interactions, including face-to-face π-stacking with non-fluorinated phenyl groups. nih.gov This supramolecular interaction can be exploited to anchor the molecule, or a catalyst complex derived from it, onto a support material. By functionalizing a nanocomposite surface with phenyl groups, the 2-(pentafluorophenyl)-1H-indole could be non-covalently immobilized, creating a well-organized catalytic interface.
This strategy could be used to develop well-defined polypyrroles or other polymers containing these electroactive functionalities, leading to self-compensated materials and highly organized self-assembled structures for optoelectronic applications. nih.gov The design of such materials leverages the unique properties of the pentafluorophenyl group to control the molecular architecture and achieve desired electronic functionalities. nih.gov
Advanced Materials and Optoelectronic Applications
Fluorescent Dyes and Probes for Chemical Sensing and Bioimaging Applications
Indole and its derivatives are a cornerstone in the development of fluorescent probes due to their inherent fluorescence and sensitivity to the local environment. mdpi.comnih.gov These molecules are frequently used in designing chemosensors and for bioimaging applications. nih.govspectroscopyonline.com The development of probes with a donor-π-acceptor (D-π-A) architecture is a common strategy to achieve responsive fluorescent properties. mdpi.com
The compound 1H-Indole, 2-(pentafluorophenyl)- is an exemplary D-π-A system, where the electron-rich indole serves as the donor and the electron-deficient pentafluorophenyl ring acts as the acceptor. This electronic structure is crucial for its use as a fluorescent probe. The introduction of the pentafluorophenyl group can lead to a red-shifted emission due to the strong push-pull electronic effect. mdpi.com Such probes can be designed to detect specific analytes, like fluoride (B91410) ions, which can interact with the molecule and cause a significant change in its fluorescence output, often enabling "turn-on" sensing. spectroscopyonline.com Furthermore, the N-H group of the indole can act as a hydrogen bond donor, enhancing its capability as a sensor for anions. spectroscopyonline.com Cytological experiments with other indole-based probes have demonstrated their potential for ratiometric detection of analytes in living cells with low cytotoxicity. nih.gov
Components in Electroluminescent Devices and Organic Light-Emitting Diode (OLED) Systems
The unique electronic properties of molecules containing both indole and perfluoroaryl groups make them promising candidates for materials in organic electronics. The development of oligo- and polypyrrole derivatives containing pentafluorophenyl groups is being explored for their potential optoelectronic properties. nih.gov These materials are designed to have well-defined molecular architectures that can lead to desirable electronic functionalities. nih.gov
In the context of OLEDs, materials must possess good charge transport capabilities and high photoluminescence quantum yields. The electron-deficient nature of the pentafluorophenyl group in 1H-Indole, 2-(pentafluorophenyl)- can enhance the electron-accepting and transport properties of the material. This is a desirable characteristic for host or emitter layers in OLED devices. The rigid, planar structure of fused heteroacenes containing phosphole and indole units has been shown to result in high fluorescence quantum yields (up to 75% in solution), making them suitable for luminescent materials. nih.gov By analogy, the defined structure of 2-(pentafluorophenyl)-1H-indole suggests its potential as a building block for efficient electroluminescent materials.
Development of Materials with Tunable Photophysical Properties
A key advantage of organic molecules in materials science is the ability to tune their properties through synthetic modification. The photophysical properties of 1H-Indole, 2-(pentafluorophenyl)-, such as its absorption and emission wavelengths and fluorescence quantum yield, can be systematically adjusted. nih.gov
The D-π-A structure is central to this tunability. mdpi.com The strength of the intramolecular charge transfer (ICT) from the indole donor to the pentafluorophenyl acceptor dictates the energy of the fluorescence emission. By introducing additional electron-donating or electron-withdrawing substituents at other positions on the indole ring (e.g., at the nitrogen or on the benzene (B151609) ring), the electronic push-pull effect can be precisely modulated. mdpi.com This allows for the rational design of a family of compounds with a wide range of emission colors and photophysical characteristics. For example, functionalizing the phosphorus atom in benzophosphole-fused indoles through oxidation, alkylation, or coordination to a Lewis acid produces derivatives with distinctly different electronic and emissive properties. nih.gov This principle of modifying a core structure to create a library of materials with tailored properties is directly applicable to 1H-Indole, 2-(pentafluorophenyl)-, making it a versatile scaffold for advanced materials development. mdpi.comnih.gov
Future Research Avenues and Interdisciplinary Impact
The unique combination of the indole scaffold and a perfluorinated aryl ring in 1H-Indole, 2-(pentafluorophenyl)- positions it as a molecule with significant potential across multiple scientific disciplines. Future research is poised to expand upon its current and emerging applications.
In catalysis, further exploration of its role in borane-mediated transformations could lead to novel synthetic methodologies with high selectivity. The design of sophisticated nanocomposite catalysts, leveraging the specific π-stacking interactions of the perfluoroaryl moiety, could result in highly active, reusable, and selective catalytic systems for green chemistry applications.
In materials science, the development of next-generation fluorescent probes for chemical sensing and bioimaging is a promising avenue. By fine-tuning the D-π-A character of the molecule, researchers can create highly sensitive and specific sensors for environmental monitoring or for diagnosing diseases through cellular imaging. The potential for these molecules to serve as components in advanced optoelectronic devices like OLEDs warrants further investigation. Synthesizing and characterizing polymers or dendrimers based on the 2-(pentafluorophenyl)-1H-indole core could lead to new materials with enhanced stability, efficiency, and color purity for display and lighting technologies.
The interdisciplinary impact of this compound is substantial, bridging organic synthesis, catalysis, materials science, and nanotechnology. Continued research into 1H-Indole, 2-(pentafluorophenyl)- and its derivatives will likely uncover new fundamental principles and enable technological advancements in areas ranging from pharmaceutical production to advanced electronics and biomedical diagnostics.
Table of Applications
| Section | Application Area | Key Function of 1H-Indole, 2-(pentafluorophenyl)- |
| 6.2.2 | Borane Lewis Acid Catalysis | Substrate with modulated electronic properties for selective transformations. |
| 6.2.3 | Nanocomposite Catalysts | Anchorable moiety via perfluoroaryl interactions for catalyst design. |
| 6.3.1 | Fluorescent Dyes and Probes | Donor-π-Acceptor (D-π-A) structure for chemical sensing and bioimaging. |
| 6.3.2 | Electroluminescent Devices (OLEDs) | Building block for materials with enhanced electron transport and luminescence. |
| 6.3.3 | Tunable Materials | Scaffold for creating materials with tailored photophysical properties. |
Rational Design of Indole Derivatives with Tailored Perfluoroaryl Interactions
The rational design of novel molecules is a fundamental aspect of modern chemistry, aiming to create compounds with specific, predictable properties. nih.govnih.gov For derivatives of 1H-Indole, 2-(pentafluorophenyl)-, the focus lies on leveraging the distinct characteristics of the perfluoroaryl group. The highly electron-poor nature of the pentafluorophenyl ring makes it an excellent leaving group and capable of stabilizing anionic intermediates, properties that are exploited in nucleophilic substitution reactions to synthesize a variety of derivatives under mild conditions. nih.gov
Research in this area often involves a multi-target-directed ligand (MTDL) strategy, where derivatives are designed to interact with multiple biological targets. nih.gov The design process is guided by understanding the interactions between the ligand and its target, such as the binding pocket of a protein. For instance, molecular docking studies have shown that strong electron-withdrawing groups on the indole's phenyl ring are crucial for effective binding to certain biological targets. nih.gov
The perfluoroaryl group can also engage in specific non-covalent interactions, such as π-π stacking and halogen bonding, which can be tailored to enhance binding affinity and selectivity for a target receptor. In the context of peptide modification, perfluoroaryl reagents have been shown to engage in initial non-covalent interactions that increase the effective molarity and accelerate reaction rates, mimicking enzymatic processes. nih.gov The design of new derivatives of 1H-Indole, 2-(pentafluorophenyl)- therefore often involves fine-tuning these interactions to achieve desired biological or material properties.
Table 1: Examples of Rationally Designed Indole Derivatives and their Studied Applications
| Derivative Class | Design Strategy | Target Application | Key Findings |
| Nitro- and Amide-substituted Indoles | Introduction of electron-withdrawing groups | Photosystem II (PSII) inhibitors (Herbicides) | Strong electron-withdrawing groups on the indole ring enhance interaction with the D1 protein binding pocket in PSII. nih.gov |
| Indolopyridones | Conformational constraint based on a bioactive amide conformation | Cannabinoid (CB2) receptor ligands (Anti-inflammatory) | Led to the discovery of a potent and selective CB2 ligand with oral activity in an in vivo inflammation model. nih.gov |
| Indole-based Multi-Target-Directed Ligands | Combination of pharmacophores for multiple targets | Anti-Alzheimer's and anti-neuroinflammatory agents | Compounds were developed that dually inhibit AChE and BuChE and also inhibit Aβ amyloid aggregation. nih.gov |
| Pentafluorophenyl Sulfonamides | Design for selective cysteine arylation | Peptide and protein labeling | A highly reactive sulfonamide was developed for selective cysteine arylation over other amino acids in a model peptide. nih.gov |
Exploration of Novel Reaction Pathways and Reactivity Patterns
The unique electronic properties of 1H-Indole, 2-(pentafluorophenyl)- open up new avenues for chemical reactions. While the indole nucleus is electron-rich and typically undergoes electrophilic substitution at the 3-position, the presence of the strongly electron-withdrawing pentafluorophenyl group can alter this reactivity. researchgate.net
Researchers have explored various reactions, including formylation and nitration, on 2-(pentafluorophenyl)indole. lookchem.com Furthermore, reactions with reagents like acetic anhydride (B1165640) and oxalyl chloride have been used to introduce functional groups at the 3-position. lookchem.com The N-position of the indole can also be a site for reaction; for example, indoles react with pentachloropyridine (B147404) in a basic medium to yield N-substituted products. researchgate.net
The development of novel, metal-free synthetic methods is a significant area of interest. One such method involves the cyclization of 2-vinylanilines to produce various indole derivatives under mild conditions using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). organic-chemistry.org This approach offers a sustainable alternative to traditional transition-metal-catalyzed methods. organic-chemistry.org The exploration of such novel pathways is crucial for the efficient synthesis of a diverse library of 2-(pentafluorophenyl)indole derivatives for further investigation.
Table 2: Reactivity of the Indole Scaffold
| Reaction Type | Position(s) of Reactivity | Reagents/Conditions | Product Type |
| Electrophilic Substitution | C3 (preferred), C2, N | Varies depending on electrophile and conditions | Functionalized indoles |
| N-Substitution | N | Pentachloropyridine, base | N-perhalopyridine substituted indoles researchgate.net |
| Formylation | C3 | Vilsmeier-Haack conditions | 3-formylindoles |
| Nitration | Varies | Nitrating agents | Nitroindoles |
| Acylation | C3 | Acetic anhydride, Oxalyl chloride | 3-acylindoles lookchem.com |
| Cyclization | N/A | PIFA, 2-vinylanilines | Indole core synthesis organic-chemistry.org |
Integration of Advanced Computational Modeling for Predictive Chemistry
Computational modeling has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. For 1H-Indole, 2-(pentafluorophenyl)- and its derivatives, techniques like molecular docking and quantum chemical analysis are widely used.
Molecular docking simulations are employed to predict the binding orientation and affinity of these indole derivatives to biological targets. nih.govnih.gov These studies provide insights at the molecular level into the key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that govern ligand-receptor binding. nih.gov For example, docking studies were instrumental in identifying that the presence of strong electron-withdrawing groups on the indole phenyl ring is important for the ligand's interaction with the binding pocket of the D1 protein in photosystem II. nih.gov
Quantum chemical analysis can be used to study reaction mechanisms and predict their feasibility. For instance, the exergonic nature of an oxidative cross-dehydrogenative coupling reaction to form 3-sulfenylindole derivatives was confirmed through quantum chemical analysis of the mechanistic steps. nih.gov These predictive models accelerate the design and discovery process by allowing researchers to prioritize the synthesis of compounds with the highest probability of success.
Synergistic Research with Artificial Intelligence in Spectroscopy and Material Design
The convergence of artificial intelligence (AI) with chemistry is revolutionizing how scientists analyze data and design new materials. mpg.demdpi.com In the context of 1H-Indole, 2-(pentafluorophenyl)- and its derivatives, AI, particularly machine learning (ML), is poised to make a significant impact in spectroscopy and material design. springernature.comnih.gov
Q & A
Q. What are the common synthetic routes for 1H-Indole, 2-(pentafluorophenyl)-, and what reaction conditions are critical for optimizing yield?
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between pentafluorophenyl boronic acid and halogenated indole precursors. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance reactivity .
- Temperature : Reactions often proceed at 80–100°C under inert atmosphere .
- Solvent : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography or recrystallization .
Q. How can researchers characterize the structural integrity of 1H-Indole, 2-(pentafluorophenyl)- post-synthesis?
- NMR spectroscopy : ¹⁹F NMR is critical for confirming pentafluorophenyl substitution patterns; ¹H NMR identifies indole proton environments .
- X-ray crystallography : Resolves bond angles and steric effects of the pentafluorophenyl group (e.g., Hirshfeld surface analysis for intermolecular interactions) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and purity .
Q. What experimental strategies address poor solubility of 1H-Indole, 2-(pentafluorophenyl)- in aqueous buffers?
- Co-solvent systems : Use DMSO/PEG300/Tween-80 mixtures (e.g., 10% DMSO, 40% PEG300, 5% Tween-80) to enhance solubility while maintaining biocompatibility .
- Microwave-assisted heating : Briefly heat (≤50°C) with sonication to disrupt crystalline lattices .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modifications .
Advanced Research Questions
Q. How do electronic effects of the pentafluorophenyl group influence the compound’s reactivity in medicinal chemistry applications?
The strong electron-withdrawing nature of the pentafluorophenyl group:
- Enhances stability : Reduces metabolic degradation by cytochrome P450 enzymes .
- Modulates binding affinity : Increases π-π stacking interactions with hydrophobic protein pockets (e.g., Bcl-2 family proteins in cancer targets) .
Experimental validation: Compare binding kinetics (e.g., surface plasmon resonance) of fluorinated vs. non-fluorinated analogs .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of 1H-Indole, 2-(pentafluorophenyl)- derivatives?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox stability .
- Molecular docking : Screens against target proteins (e.g., Bcl-xL) using AutoDock Vina or Schrödinger Suite .
- ADMET prediction tools : Use SwissADME or ADMETLab to estimate bioavailability, toxicity, and metabolic pathways .
Q. How can researchers resolve contradictions in biological activity data across different cell lines?
- Dose-response profiling : Establish IC₅₀ values in multiple cell lines (e.g., leukemia vs. solid tumors) to assess selectivity .
- Mechanistic studies : Perform RNA sequencing or proteomics to identify cell-specific signaling pathways affected by the compound .
- Control experiments : Verify compound stability in cell culture media via HPLC .
Q. What strategies improve the selectivity of 1H-Indole, 2-(pentafluorophenyl)- for cancer targets over normal cells?
- Prodrug design : Incorporate enzymatically cleavable groups (e.g., ester linkages) activated only in tumor microenvironments .
- Targeted delivery : Conjugate with tumor-homing peptides or antibody-drug conjugates (ADCs) .
- In vitro/in vivo correlation : Use 3D tumor spheroids and xenograft models to validate specificity .
Methodological Considerations
Q. How should researchers design controls for in vitro cytotoxicity assays involving this compound?
- Positive controls : Use established chemotherapeutics (e.g., doxorubicin) to benchmark activity .
- Vehicle controls : Include DMSO/PEG300 mixtures at equivalent concentrations to rule out solvent toxicity .
- Fluorophore-based assays : Validate cell viability via dual staining (e.g., Calcein-AM/propidium iodide) .
Q. What analytical techniques are recommended for detecting degradation products during stability studies?
Q. How can crystallographic data inform the design of 1H-Indole, 2-(pentafluorophenyl)- analogs with enhanced potency?
- Analyze X-ray structures to identify key hydrogen bonds or hydrophobic interactions with target proteins .
- Modify substituents at the indole C-3 position to optimize steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
